molecular formula C11H8O4 B6251307 methyl 2-formyl-1-benzofuran-5-carboxylate CAS No. 197577-33-6

methyl 2-formyl-1-benzofuran-5-carboxylate

Cat. No.: B6251307
CAS No.: 197577-33-6
M. Wt: 204.2
InChI Key:
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Description

Methyl 2-formyl-1-benzofuran-5-carboxylate: is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound features a formyl group at the second position and a carboxylate ester group at the fifth position of the benzofuran ring

Preparation Methods

Laboratory Synthesis:

    Starting Materials: The synthesis typically begins with commercially available 1-benzofuran-5-carboxylic acid.

    Formylation: The formylation at the second position can be achieved using a Vilsmeier-Haack reaction, which involves the reaction of the benzofuran derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to yield methyl 2-formyl-1-benzofuran-5-carboxylate.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions that are ortho or para to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Methyl 2-carboxy-1-benzofuran-5-carboxylate.

    Reduction: Methyl 2-hydroxymethyl-1-benzofuran-5-carboxylate.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Ligand Design: Utilized in the design of ligands for coordination chemistry.

Biology and Medicine:

    Pharmacophore: The benzofuran scaffold is a common pharmacophore in medicinal chemistry, making this compound a potential lead for drug development.

    Antimicrobial Agents: Research into benzofuran derivatives has shown potential antimicrobial activity.

Industry:

    Material Science: Used in the synthesis of organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-formyl-1-benzofuran-5-carboxylate in biological systems is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The formyl and ester groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

    Methyl 2-formyl-1-benzofuran-3-carboxylate: Differing in the position of the carboxylate group.

    Methyl 2-formyl-1-benzofuran-6-carboxylate: Differing in the position of the carboxylate group.

    Methyl 2-hydroxy-1-benzofuran-5-carboxylate: Differing in the functional group at the second position.

Uniqueness:

  • The specific positioning of the formyl and carboxylate ester groups in methyl 2-formyl-1-benzofuran-5-carboxylate provides unique reactivity patterns and potential biological activities compared to its isomers and analogs.

Properties

CAS No.

197577-33-6

Molecular Formula

C11H8O4

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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